molecular formula C13H15N7O B6488047 2-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)ethan-1-ol CAS No. 1286728-76-4

2-({7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)ethan-1-ol

Cat. No.: B6488047
CAS No.: 1286728-76-4
M. Wt: 285.30 g/mol
InChI Key: SVDLZIOIIJHDFA-UHFFFAOYSA-N
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Description

2-({7-[(4-Methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)ethan-1-ol is a triazolopyrimidine derivative characterized by a fused bicyclic core structure with a 4-methylphenylamino substitution at the 7-position and an ethanolamine group at the 5-position. Its molecular formula is C₁₇H₂₂N₈O, with an average molecular weight of 354.418 g/mol and a monoisotopic mass of 354.191657 g/mol .

Properties

IUPAC Name

2-[[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O/c1-8-2-4-9(5-3-8)15-11-10-12(19-20-18-10)17-13(16-11)14-6-7-21/h2-5,21H,6-7H2,1H3,(H3,14,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDLZIOIIJHDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The triazolopyrimidine scaffold is highly versatile, with modifications at the 3-, 5-, and 7-positions significantly influencing biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Notes Reference
Target Compound 7-(4-Methylphenylamino), 5-(ethanolamine) 354.418 Potential adenosine receptor modulation; enhanced solubility due to ethanolamine group
Vipadenant 7-(Furan-2-yl), 3-(4-amino-3-methylbenzyl) 329.34 (C₁₆H₁₅N₇O) Adenosine A₂A receptor antagonist; clinical use in Parkinson’s disease
Compound 12 () 7-(2-Aminoethylamino), 5-(propylthio) 298.145 (C₁₁H₁₉N₇OS) Improved lipophilicity due to propylthio group; moderate kinase inhibition
Compound 16m () 5-(Propylthio), 3-(cyclopenta-dioxol-4-yl) 602.58 (C₂₇H₃₂F₂N₆O₆S) Antiplatelet activity; structural complexity enhances metabolic stability
Compound 13 () 7-[(2-(4-Methylphenyl)cyclopropyl)amino], 5-(propylthio) 501.61 (C₂₄H₂₈N₆O₂S) Anti-thrombotic agent; cyclopropane enhances binding to P2Y₁₂ receptors

Key Observations :

  • Substituent at 5-Position: The ethanolamine group improves aqueous solubility compared to propylthio (e.g., Compound 12) or cyclopentane-diol (e.g., Compound 16m), which prioritize membrane permeability .
  • 3-Position Modifications : Tert-butyl carbamate or cyclopropane groups (e.g., Compound 13) enhance metabolic stability and receptor selectivity .
Pharmacological Activity
  • Antiplatelet Effects: Compounds like 16m and 13 exhibit potent antiplatelet activity by targeting P2Y₁₂ receptors, with IC₅₀ values in the nanomolar range. The target compound’s ethanolamine group may reduce potency but improve safety profiles .
  • Adenosine Receptor Antagonism: Vipadenant’s A₂A affinity (Ki = 1.7 nM) surpasses the target compound, likely due to its furan and benzyl substituents .
  • Antibacterial Activity: Limited evidence suggests triazolopyrimidines with thioether groups (e.g., Compound 12) show moderate antibacterial effects, though the target compound lacks this substituent .

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